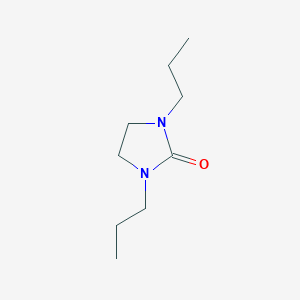
1,3-Dipropylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipropylimidazolidin-2-one is a cyclic urea derivative belonging to the imidazolidinone family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a carbonyl group. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dipropylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of N,N’-dipropylethylenediamine with urea. This reaction typically occurs under high-temperature conditions, often exceeding 180°C, to ensure a high yield of the desired product . The reaction can be carried out in an aprotic polar solvent to enhance the efficiency and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous addition of reactants and careful control of reaction conditions are employed to maximize yield and purity. The process involves heating N,N’-dipropylethylenediamine and urea in an aprotic polar solvent, with the reaction progressing while continuously adding the reactants .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dipropylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones and related derivatives.
Reduction: Reduction reactions can convert it into different imidazolidinone derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted imidazolidinones.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
1,3-Dipropylimidazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-dipropylimidazolidin-2-one involves its interaction with molecular targets through acyl nucleophilic substitution reactions. The compound’s structure allows it to participate in intermolecular and intramolecular reactions, leading to the formation of various biologically active compounds .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2-imidazolidinone: A homolog of 1,3-dipropylimidazolidin-2-one, used as a high-boiling polar aprotic solvent.
Imidazolidin-2-one: A parent compound with similar structural features but different substituents.
Uniqueness: this compound stands out due to its specific propyl substituents, which impart unique chemical and physical properties. These properties make it particularly useful in applications requiring high thermal and chemical stability .
Propriétés
Numéro CAS |
40424-22-4 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1,3-dipropylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-5-10-7-8-11(6-4-2)9(10)12/h3-8H2,1-2H3 |
Clé InChI |
NFJSYLMJBNUDNG-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(C1=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




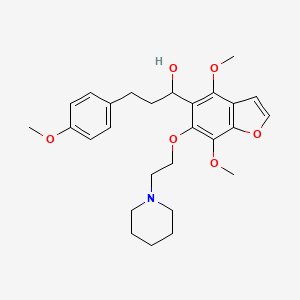
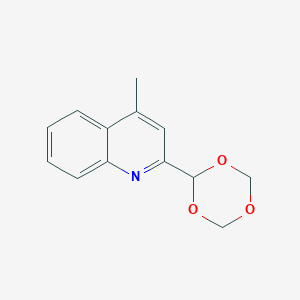
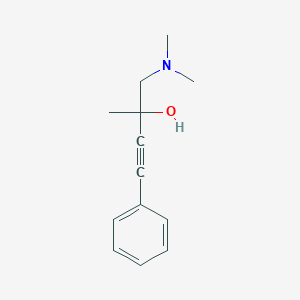
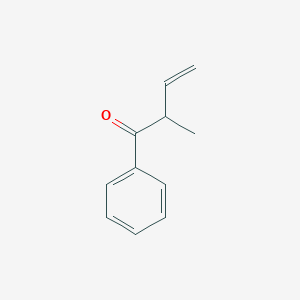
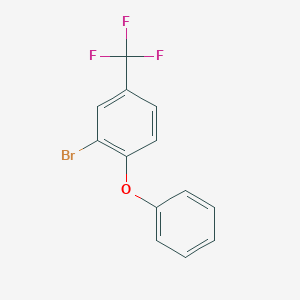
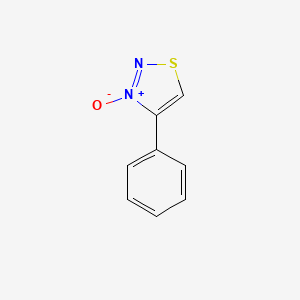
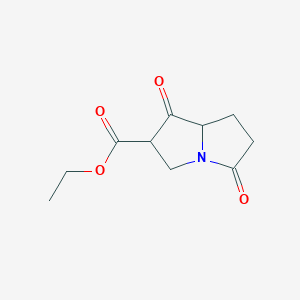
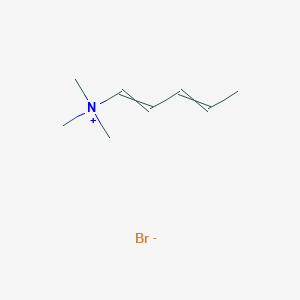
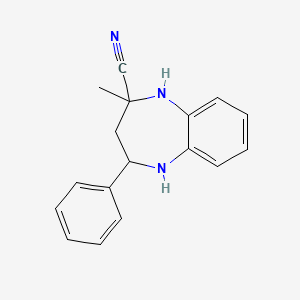
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)


